2,6-DI-Tert-butyl-4-({7-[(3,5-DI-tert-butyl-4-hydroxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-YL}imino)cyclohexa-2,5-dien-1-one
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Overview
Description
2,6-DI-Tert-butyl-4-({7-[(3,5-DI-tert-butyl-4-hydroxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-YL}imino)cyclohexa-2,5-dien-1-one is a complex organic compound known for its unique structural features and diverse applications. This compound is characterized by the presence of multiple tert-butyl groups and a benzodioxin moiety, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DI-Tert-butyl-4-({7-[(3,5-DI-tert-butyl-4-hydroxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-YL}imino)cyclohexa-2,5-dien-1-one typically involves a multi-step process. One common method includes the Friedel-Crafts alkylation of phenol with isobutene, catalyzed by aluminum phenoxide . This reaction produces 2,6-DI-tert-butylphenol, which can then undergo further modifications to introduce the benzodioxin and imino groups.
Industrial Production Methods
Industrial production of this compound often relies on large-scale Friedel-Crafts alkylation reactions, followed by subsequent functional group transformations. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-DI-Tert-butyl-4-({7-[(3,5-DI-tert-butyl-4-hydroxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-YL}imino)cyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2,6-DI-Tert-butyl-4-({7-[(3,5-DI-tert-butyl-4-hydroxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-YL}imino)cyclohexa-2,5-dien-1-one has numerous applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex molecules and as a stabilizer in various chemical reactions.
Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and related biological processes.
Medicine: Its potential therapeutic effects are being explored in the treatment of diseases involving oxidative damage.
Industry: The compound is used as an antioxidant in the stabilization of polymers and other materials.
Mechanism of Action
The mechanism of action of 2,6-DI-Tert-butyl-4-({7-[(3,5-DI-tert-butyl-4-hydroxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-YL}imino)cyclohexa-2,5-dien-1-one involves its ability to scavenge free radicals and inhibit oxidative processes. The compound interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), neutralizing them and preventing cellular damage. This antioxidant activity is mediated through pathways involving the stabilization of free radicals and the prevention of lipid peroxidation .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylphenol: Known for its antioxidant properties and used in similar applications.
Butylated hydroxytoluene (BHT): A widely used antioxidant in food and industrial applications.
2,4-Dimethyl-6-tert-butylphenol: Another antioxidant with similar structural features and applications.
Uniqueness
2,6-DI-Tert-butyl-4-({7-[(3,5-DI-tert-butyl-4-hydroxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-YL}imino)cyclohexa-2,5-dien-1-one stands out due to its unique combination of tert-butyl groups and the benzodioxin moiety, which enhance its stability and reactivity. This structural uniqueness contributes to its diverse applications and effectiveness as an antioxidant.
Properties
Molecular Formula |
C37H49NO4 |
---|---|
Molecular Weight |
571.8 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[[7-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl]imino]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C37H49NO4/c1-34(2,3)25-16-22(17-26(32(25)39)35(4,5)6)15-23-18-30-31(42-14-13-41-30)21-29(23)38-24-19-27(36(7,8)9)33(40)28(20-24)37(10,11)12/h16-21,39H,13-15H2,1-12H3 |
InChI Key |
RYIGXDNFDSZKDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2=CC3=C(C=C2N=C4C=C(C(=O)C(=C4)C(C)(C)C)C(C)(C)C)OCCO3 |
Origin of Product |
United States |
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